7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one
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Overview
Description
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a phenyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the chromen-4-one derivative is reacted with 1-(2-hydroxyethyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may exert its anticancer effects by binding to DNA and inhibiting the activity of topoisomerases, enzymes involved in DNA replication and repair. Additionally, it may interact with cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2H-chromen-2-one
- 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is unique due to the presence of the phenyl group, which may enhance its biological activity and specificity. The combination of the chromen-4-one core with the piperazine moiety also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-13-12-23-8-10-24(11-9-23)14-18-20(26)7-6-17-21(27)19(15-28-22(17)18)16-4-2-1-3-5-16/h1-7,15,25-26H,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGDLPUVHSHPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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